
L-Phenylalaninamide, N-acetylglycyl-
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Overview
Description
L-Phenylalaninamide, N-acetylglycyl- is a compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, N-acetylglycyl- typically involves the reaction of L-phenylalanine with N-acetylglycine under specific conditions. The process may include steps such as:
Protection of functional groups: Protecting the amino group of L-phenylalanine to prevent unwanted reactions.
Coupling reaction: Using coupling agents like carbodiimides to facilitate the formation of the peptide bond between L-phenylalanine and N-acetylglycine.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for L-Phenylalaninamide, N-acetylglycyl- may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high purity and yield of the compound .
Chemical Reactions Analysis
Thiol-Catalyzed Peptide Ligation (CPL)
The primary route for synthesizing N-acetylglycyl-L-phenylalaninamide involves thiol-catalyzed peptide ligation under neutral aqueous conditions. This reaction couples N-acetylglycine nitrile (Ac-Gly-CN) with L-phenylalaninamide (Phe-NH2) to form the dipeptide amidine intermediate, which subsequently hydrolyzes to the final product .
Key Reaction Details:
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Catalysts : Thiols such as N-acetylcysteine (Ac-Cys-OH) or thiomalic acid enhance ligation efficiency.
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Conditions : pH 7, 60°C, 24 hours.
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Mechanism :
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Thiols activate the α-amidonitrile (Ac-Gly-CN) via nucleophilic attack, forming a thioimidate intermediate.
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The amine group of L-phenylalaninamide displaces the thiol, yielding the amidine-linked dipeptide (Ac-GlyN-Phe-NH2).
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Hydrolysis of the amidine occurs selectively under basic or prolonged conditions to form the peptide bond .
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Performance Metrics:
Parameter | Value | Source |
---|---|---|
Yield | 65% (amidine) | |
Hydrolysis Stability | <1% after 24 h (pH 7) | |
Catalyst Loading | 30 mol% Ac-Cys-OH |
Selectivity and Stereochemical Control
The reaction exhibits high specificity for proteinogenic α-amino acids , avoiding non-proteinogenic or β-amino acids . For example:
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Competing β-alanine (β-Ala-CN) or α,α-disubstituted amino acids (e.g., Aib) showed no detectable coupling under identical conditions .
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Racemization is minimized due to the kinetic stability of the amidine intermediate and mild reaction conditions .
Hydrolysis Pathways
The amidine intermediate (Ac-GlyN-Phe-NH2) undergoes hydrolysis to form the peptide (Ac-Gly-Phe-NH2) under specific conditions:
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Ser/Thr/Asn residues : Intramolecular catalysis by side-chain hydroxyl or amide groups accelerates hydrolysis .
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pH dependence : Hydrolysis rates increase under basic conditions (pH > 9) .
Hydrolysis Data:
Amino Acid | Hydrolysis Rate (24 h) | Product |
---|---|---|
Ser | >90% | Ac-Gly-Ser-OH |
Asn | 85% | Ac-Gly-Asn-OH |
Phe | <5% | Ac-Gly-Phe-NH2 |
Activation and Side Reactions
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Acetyl Transfer : Ac-CysAc-CN (a thioester analog of Ac-CoA) can transfer acetyl groups to α-amidonitriles, enabling chemoselective acetylation .
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Competitive Hydrolysis : In the absence of amine nucleophiles, Ac-Gly-CN undergoes slow hydrolysis (~6% in 24 h at pH 7) .
Industrial and Prebiotic Relevance
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Prebiotic Chemistry : The simplicity of thiol catalysis and water-compatibility suggest this reaction could have played a role in early peptide synthesis .
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Synthetic Applications : The method avoids toxic coupling reagents (e.g., TBTU) and enables green chemistry approaches .
Structural and Mechanistic Insights
Scientific Research Applications
L-Phenylalaninamide, N-acetylglycyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and other biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, N-acetylglycyl- involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalaninamide acetate: Similar in structure but with different functional groups.
Sarcosyl-L-phenylalaninamide acetate: Another derivative with distinct properties.
L-alanyl-L-phenylalaninamide hydrochloride: A related compound with unique applications.
Uniqueness
L-Phenylalaninamide, N-acetylglycyl- stands out due to its specific combination of functional groups, making it suitable for particular research and industrial applications. Its unique properties allow for targeted interactions in biochemical and chemical processes .
Properties
CAS No. |
34017-16-8 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanamide |
InChI |
InChI=1S/C13H17N3O3/c1-9(17)15-8-12(18)16-11(13(14)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H2,14,19)(H,15,17)(H,16,18)/t11-/m0/s1 |
InChI Key |
HAUIOEUWKQAETB-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
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